molecular formula C8H11N5 B2689809 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine CAS No. 108085-58-1

5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B2689809
CAS No.: 108085-58-1
M. Wt: 177.211
InChI Key: ONISZOBCINFNEV-UHFFFAOYSA-N
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Description

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyrrole and triazole rings

Scientific Research Applications

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

Future Directions

The future research directions for this compound could involve exploring its potential applications, particularly in the field of medicinal chemistry, given the prevalence of pyrrole and triazole rings in biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases such as potassium carbonate. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrole or triazole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both pyrrole and triazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for versatile applications in different fields, making it a valuable compound for scientific research .

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-1H-1,2,4-triazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-5-3-4-6(2)13(5)8-10-7(9)11-12-8/h3-4H,1-2H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONISZOBCINFNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NNC(=N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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